Catostomus urotensin I
Description
Properties
CAS No. |
83930-33-0 |
|---|---|
Molecular Formula |
C₂₁₀H₃₄₀N₆₂O₆₇S₂ |
Molecular Weight |
4869.46 |
sequence |
One Letter Code: NDDPPISIDLTFHLLRNMIEMARIENEREQAGLNRKYLDEV-NH2 |
Synonyms |
Catostomus urotensin I |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly of the Peptide Chain
The synthesis begins with anchoring the C-terminal amino acid (valine amide) to a chloromethylated polystyrene resin. Each subsequent amino acid is added using a cycle of deprotection (e.g., with trifluoroacetic acid), neutralization, and coupling (via dicyclohexylcarbodiimide or HOBt activation). The sequence follows the determined structure of UI:
H-Asn-Asp-Asp-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Asn-Met-Ile-Glu-Met-Ala-Arg-Ile-Glu-Asn-Glu-Arg-Glu-Gln-Ala-Gly-Leu-Asn-Arg-Lys-Tyr-Leu-Asp-Glu-Val-NH₂ .
Challenges in Synthesis
Early attempts to synthesize truncated UI analogs (e.g., residues 4–28) failed to replicate the hypotensive activity of the full-length peptide, underscoring the necessity of the complete 41-residue structure for receptor binding. Side reactions, such as aspartimide formation at positions 2–3 (Asp-Asp), require controlled coupling times and temperatures to minimize byproducts.
Cleavage and Deprotection
After chain assembly, the peptide-resin is treated with hydrofluoric acid (HF) or a trifluoromethanesulfonic acid (TFMSA) cocktail to cleave the peptide from the resin and remove protecting groups. This step yields crude UI, which is subsequently purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using gradients of acetonitrile in 0.1% trifluoroacetic acid.
Extraction and Isolation from Natural Sources
Before synthetic routes were established, UI was isolated directly from the urophysis of Catostomus commersoni. This method remains relevant for studying post-translational modifications and native peptide dynamics.
Acidic Extraction Protocol
Fresh or frozen urophysis tissue is homogenized in 0.1N HCl and heated to 100°C for 15 minutes. This step hydrolyzes the N-terminal tripeptide (Asn-Asp-Asp), yielding the active analog UI(4–41). The extract is then centrifuged, and the supernatant is lyophilized.
Purification Steps
The lyophilized powder is reconstituted in acetic acid and subjected to gel filtration chromatography (Sephadex G-50), followed by ion-exchange chromatography on carboxymethyl-cellulose. Final purification is achieved via RP-HPLC, yielding UI with >95% purity.
Table 1: Comparison of Synthetic vs. Extracted UI
| Parameter | Synthetic UI | Extracted UI |
|---|---|---|
| Source | SPPS | Urophysis homogenate |
| Yield | 10–15% | 0.1–0.5 mg/kg tissue |
| Bioactivity (EC₅₀) | 0.4 nM (hCRF1) | 0.5 nM (hCRF1) |
| Purity | ≥98% | ≥95% |
Analytical Characterization of Urotensin I
Sequence Verification
Edman degradation and mass spectrometry (MALDI-TOF) confirm the peptide’s primary structure. Synthetic UI(4–41) exhibits identical retention times to native UI in HPLC, validating its structural fidelity.
Biological Activity Assays
UI’s corticotropin-releasing activity is quantified using dispersed goldfish pituitary cells, measuring ACTH secretion via radioimmunoassay. Hypotensive effects are assessed in anesthetized rats, with synthetic UI showing dose-dependent blood pressure reduction (ED₅₀: 1.2 μg/kg).
Formulation and Stability Considerations
For in vivo studies, UI is dissolved in dimethyl sulfoxide (DMSO) and diluted with corn oil to enhance solubility and bioavailability. A typical formulation includes:
Lyophilized UI is stable at -80°C for >2 years, while solutions in DMSO-corn oil retain activity for 6 months at -20°C .
Chemical Reactions Analysis
Catostomus urotensin I undergoes various biochemical reactions, primarily involving its interaction with corticotropin-releasing hormone receptors. These interactions include binding with corticotropin-releasing hormone type I receptor and corticotropin-releasing hormone type II receptor in fish . The peptide’s major products from these reactions are involved in stress response and osmotic regulation.
Scientific Research Applications
Catostomus urotensin I has several scientific research applications:
Mechanism of Action
Catostomus urotensin I exerts its effects by binding to corticotropin-releasing hormone receptors, specifically corticotropin-releasing hormone type I receptor and corticotropin-releasing hormone type II receptor . This binding triggers a cascade of physiological responses, including stress adaptation and osmotic regulation .
Comparison with Similar Compounds
Table 1: Sequence Homology and Key Features
| Compound | Source | Length (AA) | Homology to Urotensin I | Key Receptor Targets |
|---|---|---|---|---|
| Urotensin I | Catostomus commersoni | 41 | — | hCRF1, hCRF2, rCRF2α |
| Ovine CRF | Ovine hypothalamus | 41 | 50% | CRF1, CRF2 |
| Sauvagine | Phyllomedusa sauvagei | 40 | 45% | CRF1, CRF2 |
| Urocortin III | Mouse | 38 | 30% | CRF-R2 |
| Urotensin II | Human/mouse | 11 | <10% | GPR14/SENR |
- CRF and Sauvagine : Both share overlapping bioactivities with urotensin I, including ACTH release and hypotensive effects. However, urotensin I exhibits 2–3-fold greater potency in stimulating cortisol release in fish .
- Urocortins : Urocortin III preferentially activates CRF-R2, whereas urotensin I shows stronger affinity for CRF1, highlighting divergent receptor selectivity .
- It is a potent vasoconstrictor via GPR14 activation, contrasting with urotensin I’s vasodilatory role .
Receptor Binding and Selectivity
Table 2: Receptor Affinity Profiles
| Compound | hCRF1 pEC50/Ki (nM) | hCRF2 pEC50/Ki (nM) | Rat CRF2α pEC50/Ki (nM) |
|---|---|---|---|
| Urotensin I | 11.46 / 0.4 | 9.36 / 1.8 | 9.85 / 5.7 |
| Ovine CRF | 10.2 / 1.2* | 8.9 / 3.5* | 8.5 / 8.0* |
| Sauvagine | 10.8 / 0.7* | 9.1 / 2.1* | 9.3 / 4.3* |
| Urocortin III | — | — | 8.2 / 15.0† |
*Data inferred from structural and functional overlap ; †CRF-R2-specific .
Key findings:
- Urotensin I has >100-fold higher affinity for hCRF1 compared to CRF2 subtypes, making it a selective tool for studying CRF1-mediated pathways .
- Sauvagine shows broader receptor activation but lower selectivity for CRF1 .
Physiological and Pharmacological Contrasts
- Vascular Effects :
- Stress Response :
Biological Activity
Introduction
Catostomus urotensin I (UI) is a peptide derived from the urophysis of the teleost fish Catostomus commersoni, commonly known as the white sucker. This peptide has garnered significant attention due to its diverse biological activities, particularly its role in cardiovascular regulation and stress responses. The following sections will delve into the structural characteristics, biological functions, and implications of urotensin I in various physiological contexts.
Structural Characteristics
Urotensin I is a 41-amino acid peptide with a specific sequence that exhibits structural homology with other biologically active peptides such as corticotropin-releasing factor (CRF) and frog sauvagine. The complete amino acid sequence is:
This sequence is crucial for its biological activity, particularly in hypotensive effects observed in mammals and birds .
Table 1: Amino Acid Sequence of Urotensin I
| Position | Amino Acid |
|---|---|
| 1 | Asn |
| 2 | Asp |
| 3 | Asp |
| 4 | Pro |
| 5 | Pro |
| ... | ... |
| 41 | Val |
Hypotensive Activity
Urotensin I exhibits potent hypotensive effects. Studies have demonstrated that administration of UI results in significant reductions in blood pressure across various species, including mammals and birds. This activity is mediated through vasodilation and modulation of vascular tone, making it an important factor in cardiovascular physiology .
Corticotropin-Releasing Activity
In addition to its hypotensive properties, urotensin I has been implicated in stress response mechanisms. It exhibits corticotropin-releasing activity, influencing the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. This effect is particularly relevant in fish, where UI plays a role in adapting to environmental stressors .
Interaction with Receptors
Urotensin I interacts with specific receptors, notably CRF type I and type II receptors (CRHR1 and CRHR2). These interactions are crucial for mediating its effects on stress responses and reproductive physiology. Research indicates that UI expression varies during different stages of ovarian development in fish, suggesting a role in reproductive hormone regulation .
Study on Vascular Responses
A study investigating the vascular responses to urotensin I revealed that it induces vasodilation through endothelium-independent mechanisms. In experiments conducted on rat models, administration of UI resulted in increased renal blood flow and diuresis, highlighting its potential therapeutic applications in managing hypertension .
Ovarian Development Research
Research focused on the expression of urotensin I during ovarian development in olive flounder demonstrated stage-specific changes in UI mRNA levels. Higher levels were observed during mid-stage follicular development, indicating its involvement in reproductive processes . Immunohistochemical analysis confirmed the localization of UI protein within follicular cells, further supporting its role in ovarian function.
Q & A
Q. What experimental models are used to study the corticotropin-releasing activity of Catostomus urotensin I?
Methodological Answer:
- In vitro models : Isolated goldfish (Carassius auratus) anterior pituitary cell columns are used to measure ACTH release. Urotensin I acetate exhibits 2-3× greater potency than CRF or sauvagine in this system .
- In vivo models : Intraperitoneal injection in betamethasone-suppressed goldfish allows quantification of plasma cortisol levels as a downstream biomarker of ACTH activity .
- Receptor assays : Transfected CHO cells expressing human or rat CRF receptors (CRF1, CRF2α) enable competitive binding assays (Ki values) and functional cAMP assays (pEC50) to determine receptor specificity .
Q. How is the receptor binding affinity of urotensin I determined?
Methodological Answer:
- Competitive binding assays : Use radiolabeled CRF (e.g., ¹²⁵I-Tyr⁰-ovine CRF) to measure displacement by urotensin I in membrane preparations from CRF1/CRF2α-transfected cells. Ki values (e.g., 0.4 nM for hCRF1) quantify relative affinity .
- Functional assays : Measure cAMP accumulation in rat caudal artery strips or transfected cells. Theophylline (4 mM) is added to inhibit phosphodiesterase activity, amplifying detectable cAMP signals .
Q. What structural features distinguish urotensin I from related peptides like CRF and sauvagine?
Methodological Answer:
- Primary sequence analysis : Edman degradation and mass spectrometry confirm the 41-residue structure (e.g., N-terminal tripeptide cleavage reduces bioactivity in synthetic analogs) .
- Homology modeling : Sequence alignment reveals conserved regions (e.g., C-terminal α-helix) critical for receptor activation, with 30-40% homology to ovine CRF and sauvagine .
Advanced Research Questions
Q. How can conflicting data on urotensin I’s vasoactive effects across species be resolved?
Methodological Answer:
- Species-specific receptor isoforms : Compare CRF2β vs. CRF2α expression in vascular tissues (e.g., rat caudal artery vs. human coronary artery). Use siRNA knockdown to isolate subtype-specific responses .
- Pharmacokinetic profiling : Assess peptide stability in plasma (e.g., protease susceptibility) using HPLC-MS. Degradation kinetics may explain reduced in vivo efficacy despite high in vitro potency .
Q. What experimental strategies address discrepancies in cAMP responses to urotensin I?
Methodological Answer:
- Dose-response optimization : Test a wider concentration range (e.g., 0.1–10 µM) in theophylline-treated tissues to identify threshold effects (e.g., cAMP elevation at ≥1.5 mU/mL in rat arteries) .
- Cross-species validation : Replicate assays in phylogenetically diverse models (e.g., zebrafish, mammals) to distinguish conserved vs. species-specific signaling pathways .
Q. How does urotensin I’s role in reproduction vary seasonally or across life stages?
Methodological Answer:
- Temporal gene expression analysis : Use qPCR or RNA-seq to quantify urotensin I mRNA in Catostomus commersoni urophysis across pre-spawning, spawning, and post-spawning phases .
- Hormonal manipulation : Administer urotensin I to ovariectomized fish and measure oocyte extrusion rates vs. pituitary extract controls to isolate direct vs. indirect reproductive effects .
Q. What techniques validate the extra-urophyseal distribution of urotensin I in the CNS?
Methodological Answer:
- Immunohistochemistry : Use anti-urotensin I antibodies (e.g., Yulis & Lederis, 1986) on brain sections from urophysectomized Catostomus to map residual immunoreactivity in hypothalamic neurons .
- Radioimmunoassay (RIA) : Quantify peptide levels in cerebrospinal fluid (CSF) and plasma post-urophysectomy to assess compensatory synthesis .
Q. How can functional redundancy between urotensin I and other CRF-family peptides be tested?
Methodological Answer:
- Co-expression analysis : Perform double-label in situ hybridization for urotensin I, CRF, and sauvagine in Cyprinus carpio neurosecretory neurons to identify overlap .
- Receptor antagonism : Pre-treat tissues with selective CRF1/CRF2 antagonists (e.g., astressin) before urotensin I administration to isolate receptor-specific effects .
Data Contradiction Analysis
Q. Why do some studies report urotensin I as a potent vasodilator while others show vasoconstriction?
Resolution Strategies:
- Tissue specificity : Test peptide activity in isolated vascular beds (e.g., coronary vs. mesenteric arteries) using wire myography. Contradictions may arise from receptor subtype distribution (CRF2α vs. CRF2β) .
- Endothelial modulation : Compare responses in intact vs. denuded vessels to assess nitric oxide-mediated dilation vs. direct smooth muscle contraction .
Q. How to reconcile inconsistent results in urotensin I’s corticotropin-releasing activity between fish and mammals?
Resolution Strategies:
- Evolutionary divergence : Perform ancestral sequence reconstruction to identify residues critical for cross-species activity. Synthesize chimeric peptides (e.g., urotensin I/CRF hybrids) for functional testing .
- Receptor chimeras : Engineer CRF receptors with swapped extracellular domains to pinpoint binding determinants using luciferase reporter assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
